Actinomycin E1
Description
Historical Discovery and Initial Scientific Characterization of Actinomycin (B1170597) E1
The discovery of Actinomycin E1 is a direct result of early investigations into the biosynthetic plasticity of actinomycin-producing bacteria. In 1956, Schmidt-Kastner and colleagues reported the isolation of new actinomycins, which they designated as this compound and E2. pageplace.de This discovery was a pivotal moment in the study of natural products, as it demonstrated that the chemical profile of a fermentation could be intentionally altered by feeding the producing microorganism specific precursors.
The initial characterization of this compound was carried out by Brockmann and coworkers, who were pioneers in the field of actinomycin chemistry. Their work in the late 1950s and early 1960s established the fundamental structure of the actinomycins as a phenoxazinone chromophore linked to two pentapeptide lactone rings. Through meticulous chemical degradation and analysis, they were able to determine the amino acid composition of these new actinomycins.
The production of this compound was achieved by supplementing the culture medium of Streptomyces antibioticus or Streptomyces chrysomallus with DL-isoleucine. nih.govsunderland.ac.uk This technique, known as precursor-directed biosynthesis, led to the incorporation of isoleucine and its N-methylated derivative into the peptide chains of the actinomycin molecule, giving rise to this compound and E2. nih.govnih.gov This was a significant finding, as it opened the door for the generation of a wide array of novel actinomycin analogs with potentially altered biological activities.
The initial scientific characterization of this compound relied on the analytical techniques of the era, including paper chromatography for separation and purification, and amino acid analysis of the acid hydrolysates to determine the composition of the peptide chains. These early studies laid the groundwork for a more detailed structural elucidation in the years to come.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C65H92N12O16 |
| CAS Number | 1402-41-1 |
| Molecular Weight | 1297.51 g/mol |
| Producing Organism | Streptomyces sp. (with isoleucine feeding) |
| Year of Discovery | 1956 |
Academic Significance of this compound as a Prototypical Natural Product in Research
While Actinomycin D often takes center stage in discussions of the biological activity of this class of compounds, this compound serves as a prototypical example in the study of precursor-directed biosynthesis and the exploration of structure-activity relationships. The ability to generate this compound by feeding isoleucine to the producing organism provided a powerful tool for researchers to investigate the substrate flexibility of the non-ribosomal peptide synthetase (NRPS) machinery responsible for actinomycin assembly.
The study of this compound and other analogs generated through precursor-directed biosynthesis has been instrumental in demonstrating that the amino acid composition of the pentapeptide lactone rings can be manipulated to create novel compounds. This has been a recurring theme in natural product research, with the ultimate goal of generating analogs with improved therapeutic properties, such as enhanced target selectivity or reduced toxicity.
The academic significance of this compound lies in its role as a case study for understanding how subtle changes in the chemical structure of a natural product can influence its biological activity. By comparing the properties of this compound with those of Actinomycin D and other analogs, researchers can gain insights into the molecular interactions that govern DNA binding and the inhibition of transcription.
Overview of this compound's Place in Mechanistic Biology Studies and Chemical Biology
The primary mechanism of action for all actinomycins, including this compound, is the intercalation of their planar phenoxazinone chromophore into the minor groove of double-stranded DNA, preferentially at GpC (guanine-cytosine) sequences. The two pentapeptide lactone rings fold into the minor groove, stabilizing the DNA-drug complex and effectively blocking the progression of RNA polymerase, thus inhibiting transcription.
The subtle structural differences between this compound and other members of the family, such as the substitution of valine and N-methylvaline with isoleucine and N-methylisoleucine, can influence the precise geometry of the DNA-drug complex and, consequently, the potency of transcription inhibition. Although specific studies focusing solely on this compound in this context are less common, its existence and characterization have contributed to the broader understanding of how the peptide side chains modulate the DNA intercalating activity of the actinomycin scaffold.
In the broader field of chemical biology, this compound represents an early example of how natural product biosynthetic pathways can be manipulated to generate chemical diversity. This concept of "mutasynthesis" or precursor-directed biosynthesis continues to be a powerful strategy for the production of novel bioactive compounds.
Table 2: Amino Acid Composition of the Pentapeptide Lactone Rings in this compound
| Position | α-Peptide Chain | β-Peptide Chain |
|---|---|---|
| 1 | L-Threonine | L-Threonine |
| 2 | D-Valine | L-Isoleucine |
| 3 | L-Proline | L-Proline |
| 4 | Sarcosine | Sarcosine |
| 5 | N-methyl-L-Valine | N-methyl-L-Isoleucine |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVOZCXHQSWGO-OWKXVAKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161255 | |
| Record name | Actinomycin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402-41-1 | |
| Record name | Actinomycin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinomycin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Genetic Basis of Actinomycin E1 Production
Elucidation of Precursor Metabolism and Assembly in Actinomycin (B1170597) E1 Biosynthesis
The biosynthesis of Actinomycin E1 begins with the metabolism of precursor molecules, primarily derived from the amino acid tryptophan and other standard amino acids. The phenoxazinone chromophore, a key structural feature, originates from tryptophan nih.govmdpi.comnih.gov. This pathway involves specialized enzymes that modify tryptophan through a series of reactions, including oxygenation, formylation, hydroxylation, and methylation, to yield 4-methyl-3-hydroxyanthranilic acid (4-MHA) nih.govmdpi.com.
The two identical pentapeptide lactone rings are assembled from a specific sequence of amino acids: L-threonine, D-valine, L-proline, L-sarcosine (N-methylglycine), and L-N-methylvaline mdpi.comrsc.orgontosight.ai. These amino acids are activated and sequentially linked together by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs) mdpi.comnih.govplos.orgbiorxiv.orgwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgembopress.org. The assembly process involves the formation of peptide bonds, N-methylation, and epimerization steps, culminating in the formation of cyclic pentapeptide lactones plos.orgbiorxiv.orgresearchgate.netnih.gov. Finally, these peptide lactone halves are linked to the chromophore, followed by oxidative condensation to form the complete this compound molecule nih.govmdpi.comnih.gov.
Identification and Characterization of Key Biosynthetic Enzymes and Genetic Clusters Involved in this compound Synthesis
The genetic basis for this compound production lies within a well-defined biosynthetic gene cluster (BGC) found in Streptomyces species nih.govmdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govuniversiteitleiden.nl. This cluster typically contains genes encoding the NRPS enzymes, enzymes involved in chromophore precursor biosynthesis, regulatory proteins, and resistance mechanisms nih.govmdpi.comnih.govresearchgate.net.
The core of the peptide chain assembly is carried out by NRPS enzymes, which are modular megasynthases plos.orgbiorxiv.orgwikipedia.orgnih.govresearchgate.netnih.gov. Each module within an NRPS is responsible for incorporating a specific amino acid and typically contains domains such as Adenylation (A) for substrate activation, Thiolation (T or PCP) for carrier binding, and Condensation (C) for peptide bond formation plos.orgbiorxiv.orgnih.govresearchgate.net. Additional domains like Epimerization (E) for D-amino acid formation and Methyltransferase (MT) for N-methylation are also present plos.orgresearchgate.net. For this compound, specific NRPS enzymes, often referred to as Actinomycin Synthetases (ACMSs), have been identified and characterized nih.gov. For instance, Actinomycin Synthetase II (ACMS II) is known to activate L-threonine and D-valine, while Actinomycin Synthetase III (ACMS III) handles L-proline, L-sarcosine, and L-N-methylvaline, also performing N-methylation nih.gov. The genes encoding these enzymes, such as acmA, acmB, acmC, and acmD, are often clustered together nih.govnih.govresearchgate.net.
Genes responsible for the 4-MHA chromophore precursor synthesis include those encoding tryptophan dioxygenase (acnH), kynurenine (B1673888) formamidase (acnG), kynureninase (acnL), and a methyltransferase (acnM) nih.govmdpi.com. These enzymes are often pathway-specific isoforms, distinct from those involved in primary tryptophan metabolism nih.govnih.gov.
Stereochemical and Regiochemical Control Mechanisms in this compound Biogenesis
The precise three-dimensional structure of this compound is maintained through sophisticated stereochemical and regiochemical control mechanisms during biosynthesis. The incorporation of D-valine, for example, is achieved through epimerization domains (E-domains) present within the NRPS modules plos.orgresearchgate.net. These domains catalyze the inversion of configuration of L-amino acids to their D-enantiomers before their incorporation into the growing peptide chain.
The regiochemical control ensures the correct sequence of amino acid addition. This is dictated by the linear arrangement of modules and their constituent domains within the NRPS, where each module is dedicated to a specific amino acid and its activation, modification, and condensation plos.orgbiorxiv.orgwikipedia.orgresearchgate.net. The specificity of amino acid selection and activation is primarily determined by the Adenylation (A) domain within each module, which recognizes and binds the correct amino acid substrate plos.orgbiorxiv.orgresearchgate.net. The final cyclization of the pentapeptide chains into lactones is typically catalyzed by a Thioesterase (TE) domain at the C-terminus of the NRPS complex wikipedia.orgresearchgate.net.
Biotechnological Approaches for Directed Biosynthesis and Analog Generation of this compound via Genetic Engineering
Genetic engineering and metabolic engineering offer powerful tools for manipulating the biosynthesis of this compound, enabling the production of novel analogs and enhancing yields nih.govresearchgate.netmit.edumdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net. By modifying the genes encoding the NRPS enzymes or the enzymes involved in precursor biosynthesis, researchers can alter the amino acid composition of the peptide chains or the structure of the chromophore mdpi.commdpi.com.
Strategies include:
Gene Knockouts and Knock-ins: Deleting or inserting specific genes within the BGC can disrupt or introduce new biosynthetic capabilities mdpi.com.
Domain Swapping/Engineering: Modifying or swapping domains within NRPS modules can alter substrate specificity, leading to the incorporation of non-natural amino acids or different natural amino acids plos.orgmdpi.com.
Heterologous Expression: Transferring the entire this compound BGC into a heterologous host organism can allow for production in a more manageable or high-yielding system nih.govmdpi.com.
Precursor-Directed Biosynthesis: Supplying modified precursors to the producing organism can lead to the formation of novel actinomycin analogs mdpi.com.
These approaches are crucial for exploring the structure-activity relationships of actinomycins and for developing new therapeutic agents with improved properties mdpi.commdpi.comnih.gov.
Comparative Biosynthesis of this compound with Related Actinomycin Congeners and Their Research Implications
The biosynthesis of this compound shares fundamental mechanisms with other actinomycin congeners, such as Actinomycin D, but differs in specific amino acid residues within the peptide chains mdpi.comrsc.orgontosight.aisemanticscholar.orgresearchgate.netsemanticscholar.org. For instance, Actinomycin D typically contains L-valine at the C-terminal position of the pentapeptide, whereas this compound features L-N-methylvaline rsc.orgontosight.ai. These subtle differences in amino acid composition arise from variations in the substrate specificity of the corresponding NRPS modules.
Comparative studies of the BGCs for different actinomycins reveal conserved gene organization, particularly for the NRPS genes and chromophore biosynthesis genes nih.govmdpi.comsemanticscholar.orgnih.govnih.gov. However, differences in gene duplications, pseudogenes, or the presence of specific tailoring enzymes can account for the diversity among actinomycin congeners mdpi.comnih.gov. For example, the Streptomyces chrysomallus BGC exhibits a unique duplicated structure, suggesting evolutionary events like gene duplication and recombination nih.govnih.govnih.gov.
Research into these comparative biosynthetic pathways provides critical insights into:
Enzyme Specificity: Understanding how variations in NRPS domains dictate amino acid incorporation.
Evolutionary Processes: Elucidating the genetic mechanisms that drive the diversification of natural products uea.ac.uk.
Metabolic Engineering Targets: Identifying specific genes or domains that can be manipulated to create novel actinomycin analogs with tailored properties.
The study of these biosynthetic pathways not only deepens our understanding of natural product formation but also paves the way for the rational design and production of new therapeutic agents.
Compound List:
this compound
Actinomycin D
Actinocin
4-methyl-3-hydroxyanthranilic acid (4-MHA)
L-threonine
D-valine
L-proline
L-sarcosine (N-methylglycine)
L-N-methylvaline
L-valine
D-allo-isoleucine
N-formyl kynurenine
3-hydroxykynurenine (3-HK)
4-methyl-3-hydroxy-kynurenine (4-MHK)
Actinomycin C1
Actinomycin C2
Actinomycin C3
Actinomycin X
Actinomycin Xoβ
Actinomycin X2
Actinomycin G
Actinomycin L
Actinomycin L1
Actinomycin L2
Actinomycin Y
Mycobactin
Daptomycin
Licomycin
Heronamide C
Desotamide
Wollamide
Pladienolide
Spirohexenolide
Erythromycin
Tetracycline
Chloramphenicol
Vancomycin
Rapamycin
Doxorubicin
Bleomycin
Avermection
Nystatin
Fungichromin
Mycophenolic acid
T toxin
Lovastatin
Griseofulvin
Cyclosporine A
Penicillin
Microcin C7 (MccC7)
Microcin A (MccA)
Erythromycin
Molecular Mechanisms of Action of Actinomycin E1 at the Cellular and Subcellular Level
Detailed Analysis of Actinomycin (B1170597) E1-DNA Intercalation
The primary mechanism through which Actinomycin E1 exerts its biological activity is by physically inserting, or intercalating, into the DNA double helix. patsnap.comnih.gov This process is driven by its planar phenoxazone chromophore, which positions itself between adjacent base pairs of the DNA. nih.gov The two cyclic pentapeptide chains attached to the chromophore are not bystanders in this process; they fold into the minor groove of the DNA, providing additional stability and specificity to the complex. nih.gov This binding event is the foundation for the compound's potent inhibition of genetic processes.
This compound, like other actinomycins, does not bind to DNA indiscriminately. It exhibits a strong preference for specific DNA sequences. The canonical binding site is a 5'-GpC-3' (guanine-cytosine) step. researchgate.net The specificity for guanine (B1146940) is attributed to the formation of strong hydrogen bonds between the 2-amino group of guanine and the carbonyl oxygen of the L-threonine residues within the cyclic peptides. plos.org
While 5'-GpC-3' is the most favored site, binding also occurs at other G-rich sequences, such as 5'-GpG-3' or 5'-GpT-3', though typically with lower affinity. A broader consensus sequence for high-affinity binding has been identified as 5'-(A/T)GC(A/T)-3'. nih.gov The nature of the bases flanking the core GC step can modulate the binding affinity. Studies using DNase I footprinting on various DNA clones have revealed a range of dissociation constants (Kd), reflecting these contextual preferences. nih.gov
Table 1: Binding Affinity of Actinomycin D to Preferred DNA Sequences This data is for Actinomycin D, a close structural analog of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Preferred Sequence | 5'-GpC-3' | researchgate.net |
| Consensus Sequence | 5'-(A/T)GC(A/T)-3' | nih.gov |
| Average Dissociation Constant (Kd) | 98 nM | nih.gov |
The intercalation of the this compound chromophore into the DNA helix is not a passive event; it induces significant and localized distortions in the DNA structure. The insertion of the planar ring physically forces the adjacent base pairs apart, leading to an unwinding of the DNA helix at the binding site. patsnap.com
This binding event results in several key conformational changes:
DNA Bending: Single-molecule experiments have shown that actinomycin binding can induce sharp bends in the DNA helix. bohrium.com
Minor Groove Widening: The two cyclic peptides settle into the minor groove, forcing it to open and widen to accommodate them. patsnap.com
Backbone Distortion: The sugar-phosphate backbone of the DNA is contorted to allow for the intercalation, which can result in changes to parameters like helical twist and slide displacement. bohrium.com
Nucleotide Flipping: In certain sequence contexts, particularly within CGG triplet repeats, actinomycin binding can be so disruptive as to cause a nucleotide to flip out of the helical stack entirely. [No specific citation available in the provided results]
These structural perturbations are critical to the molecule's mechanism of action, as they create a stable, distorted DNA structure that is no longer a suitable substrate for enzymes that process DNA.
The formation of the this compound-DNA complex is a thermodynamically favorable process characterized by a slow dissociation rate, which contributes to its potent biological activity. nih.govsemanticscholar.org The kinetics of binding are complex and have been observed to occur in at least two phases: a rapid initial binding, followed by a slower conformational adjustment to form the final, stable intercalated complex.
The stability of the final complex is a result of the sum of several interactions:
Hydrophobic and van der Waals forces: These interactions occur between the phenoxazone chromophore and the faces of the DNA bases it is sandwiched between.
Hydrogen bonding: As mentioned, specific hydrogen bonds form between the peptide rings and the guanine bases in the minor groove, conferring sequence specificity. plos.org
The slow dissociation from the DNA is a key feature, meaning that once bound, the actinomycin molecule remains in place for a prolonged period, effectively creating a long-lasting lesion on the DNA template. semanticscholar.org
Inhibition of DNA-Dependent RNA Polymerase Activity by this compound
The primary and most well-documented biological consequence of this compound binding to DNA is the potent inhibition of transcription—the process of synthesizing RNA from a DNA template. nih.govwikipedia.orgembopress.org This inhibition occurs in both prokaryotic and eukaryotic cells, as it targets the fundamental DNA template rather than a specific type of RNA polymerase. letstalkacademy.com
This compound does not directly bind to RNA polymerase. Instead, it creates a formidable roadblock on the DNA template that the polymerase cannot easily bypass. youtube.com The this compound-DNA complex presents a physically altered and stabilized structure. When the transcribing RNA polymerase encounters this complex, its forward progression along the DNA is halted. researchgate.net The stable nature of the drug-DNA complex, particularly its slow dissociation rate, ensures that this transcriptional arrest is not a transient event. The polymerase is effectively stalled at the site of the lesion. researchgate.net
The principal effect of this compound is on the elongation phase of transcription. researchgate.net It acts as a physical barrier, preventing the RNA polymerase from moving along the DNA to extend the nascent RNA chain. wikipedia.org This leads to the premature termination of transcription and the production of truncated, non-functional RNA transcripts.
While the primary effect is on elongation, actinomycin can also interfere with transcription initiation . It achieves this by binding to the DNA at or near promoter regions, particularly those rich in GC content. This can prevent the assembly of the transcription initiation complex or block the initial unwinding of the DNA that is necessary for transcription to begin. researchgate.net By forming a stable complex with promoter DNA, this compound can effectively prevent RNA polymerase from gaining access to the template and initiating the synthesis of RNA. wikipedia.orgresearchgate.net
Differential Effects of this compound on Eukaryotic and Prokaryotic Transcription Machinery
This compound is a broad-spectrum transcription inhibitor, affecting both prokaryotic and eukaryotic cells. letstalkacademy.comletstalkacademy.com Its mechanism of physically blocking RNA polymerase progression by intercalating into the DNA template is effective against the transcription machinery of both domains of life. letstalkacademy.com However, there is a differential sensitivity. In eukaryotes, transcription by all three major RNA polymerases (I, II, and III) is affected, but not equally. Ribosomal RNA (rRNA) synthesis, catalyzed by RNA Polymerase I, is the most sensitive and is inhibited at the lowest concentrations of the drug. nih.govresearchgate.net Transcription of messenger RNA (mRNA) by RNA Polymerase II and transfer RNA (tRNA) by RNA Polymerase III are also inhibited, but typically require higher concentrations of the compound. nih.gov This potent inhibition of rRNA synthesis is a hallmark of actinomycin activity. While it also effectively halts transcription in prokaryotes like E. coli by blocking its RNA polymerase, the nuanced differential sensitivity seen among the eukaryotic polymerases is a key feature of its action in higher organisms. letstalkacademy.comnih.gov
Ancillary Molecular Targets and Pathways Affected by this compound in Research Models
Beyond its primary role as a transcription inhibitor, this compound influences other crucial cellular components and pathways, largely as a downstream consequence of its interaction with DNA.
Modulation of Topoisomerase Activity by this compound
Actinomycins are known to interact with topoisomerases, enzymes essential for managing DNA topology during processes like replication and transcription. patsnap.com Specifically, this compound can stabilize the covalent complexes formed between topoisomerase I and DNA. nih.govnih.gov Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, passing the intact strand through the break, and then resealing it. rcsb.org this compound can trap the enzyme in its "cleavable complex" state, where the DNA is nicked. nih.govnih.gov This stabilization of the nicked intermediate prevents the resealing step, leading to an accumulation of DNA strand breaks. nih.govrcsb.org Similarly, it can affect topoisomerase II, which creates double-strand breaks to resolve tangled DNA. patsnap.comnih.gov By interfering with the resealing step of these enzymes, this compound contributes to DNA damage, further halting cellular processes and signaling for cell death. patsnap.comrcsb.org
Interactions of this compound with Other DNA-Binding Proteins and Chromatin Modifiers
The binding of this compound to DNA can sterically hinder or alter the binding of other DNA-associated proteins, such as transcription factors. Research has demonstrated that actinomycin can specifically inhibit the interaction between the transcription factor Sp1 and its DNA binding site. nih.gov This effect is sequence-specific, as the binding of other factors like NF-kappaB may not be affected. nih.gov This suggests that beyond general transcription inhibition, this compound can selectively modulate the activity of specific genes by preventing the binding of their regulatory proteins. Furthermore, actinomycins have been shown to interact with DNA within the promoter regions of key genes like hmgb1, which is involved in chromatin architecture and gene regulation. researchgate.netnih.gov By binding to GC-rich sequences in these critical regulatory areas, the drug can influence chromatin structure and the accessibility of genes to the transcriptional machinery. nih.gov In vivo, actinomycin treatment can lead to the degradation of chromatin into nucleosomal fragments, indicating a profound impact on chromatin integrity. nih.gov
Cellular Responses to this compound Exposure
The extensive molecular damage and process inhibition caused by this compound trigger robust cellular stress responses, primarily culminating in programmed cell death (apoptosis) and cell cycle arrest.
Induction of Apoptosis: Signaling Cascades and Molecular Effectors Triggered by this compound
This compound is a potent inducer of apoptosis in a wide range of cell types. nih.govnih.govrndsystems.com The inhibition of transcription is a key initiating event for this process. embopress.org The resulting "transcriptional stress" can trigger both extrinsic and intrinsic apoptotic pathways.
One major pathway involves the activation of the c-Jun N-terminal kinase (JNK/SAPK) pathway and an increased expression of the pro-apoptotic protein Bax. nih.gov Another critical player is the tumor suppressor protein p53. In cells with wild-type p53, actinomycin exposure leads to an increase in p53 levels. researchgate.net This, in turn, activates downstream targets like p21 and MDM2, contributing to the apoptotic response. researchgate.net
The intrinsic, or mitochondrial, pathway is also heavily implicated. In some cell models, this compound causes a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and subsequent activation of effector caspases like caspase-3 and caspase-9. mdpi.commdpi.com This cascade leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately, the systematic dismantling of the cell. researchgate.netmdpi.com In some contexts, if the apoptotic machinery is compromised or energy levels are depleted, the cell may undergo a form of programmed necrosis known as necroptosis. mdpi.com
| Pathway Component | Role in this compound-Induced Apoptosis | Research Model |
| JNK/SAPK Pathway | Activated, leading to apoptosis | PANC-1 pancreatic cancer cells nih.gov |
| Bax | Expression is increased, promoting apoptosis | PANC-1 pancreatic cancer cells nih.gov |
| p53 | Levels increase, activating downstream targets | SK-N-JD neuroblastoma cells researchgate.net |
| Mitochondria | Loss of membrane potential, release of cytochrome c | HepG2 hepatocellular carcinoma cells mdpi.com |
| Caspase-9 | Activated by cytochrome c release | HCT-116 colorectal cancer cells mdpi.com |
| Caspase-3 | Activated, leading to PARP cleavage and cell death | MG63 osteosarcoma cells nih.gov |
Cell Cycle Arrest: Specific Checkpoints and Regulatory Proteins Involved in this compound-Induced Arrest
In addition to inducing cell death, this compound causes a profound arrest of the cell cycle, preventing damaged cells from proliferating. nih.gov The specific phase of arrest can vary between cell types and drug concentrations. A common finding is arrest at the G1 phase. nih.gov This G1 arrest can be associated with the upregulation of proteins like MEKK3 and the downregulation of Hsp70. nih.gov
However, G2/M phase arrest is also frequently observed. nih.gov The blockage of cell cycle progression is often mediated by the modulation of key regulatory proteins. Studies show that actinomycin treatment can lead to a significant decrease in the levels of crucial cyclin proteins, including cyclin A, cyclin D1, and cyclin E. nih.gov These proteins are essential for driving the cell through different phases of its cycle. The reduction in cyclins prevents the activation of their partner cyclin-dependent kinases (Cdks), such as Cdk1, which is critical for the G2/M transition. nih.gov The resulting cell cycle blockage, a direct consequence of inhibited transcription of these short-lived regulatory proteins, can itself be a trigger for p53-dependent cell death. mdpi.comnih.gov
| Checkpoint | Key Regulatory Proteins Affected by this compound | Consequence |
| G1 Phase | MEKK3 (upregulated), Hsp70 (downregulated) | Arrest in G1 nih.gov |
| G1/S Transition | Cyclin D1, Cyclin E (downregulated) | Blockage of entry into S phase nih.gov |
| G2/M Transition | Cyclin A, Cyclin B (downregulated), pCdk1 (decreased) | Arrest in G2/M nih.govnih.gov |
| General | p53 (activated), p21 (activated) | Cell cycle arrest and/or apoptosis researchgate.netnih.gov |
Autophagy Modulation and Stress Response Pathways in Response to this compound
Currently, there is a significant gap in the scientific literature specifically detailing the molecular mechanisms of this compound concerning its direct role in autophagy modulation and the activation of cellular stress response pathways. While research on closely related actinomycin analogues, such as Actinomycin D and Actinomycin V, has provided insights into how this class of compounds can influence cellular homeostasis, direct evidence for this compound is not available in the reviewed scientific literature.
Research on other actinomycins has indicated an induction of autophagy and the engagement of stress response mechanisms, including the unfolded protein response (UPR) and oxidative stress pathways. For instance, studies on Actinomycin D have demonstrated its capacity to induce autophagy in various cell lines. Similarly, Actinomycin V has been shown to generate reactive oxygen species (ROS), leading to oxidative stress.
However, due to the specific molecular structure of each actinomycin analogue, it is not scientifically rigorous to extrapolate these findings directly to this compound. The biological activity of these compounds can be highly sensitive to minor structural variations. Therefore, without dedicated research on this compound, any discussion on its specific impact on autophagy and stress response pathways would be speculative. Further investigation is required to elucidate the precise molecular interactions and cellular consequences of this compound treatment in these contexts.
Sufficiently detailed scientific information to construct an article on this compound that strictly adheres to the provided, highly specific outline is not available in the public domain. The vast majority of structure-activity relationship (SAR) studies, mechanistic elucidations, and synthetic efforts within the actinomycin class of compounds have been focused almost exclusively on Actinomycin D.
A comprehensive search of scientific literature and chemical databases reveals the chemical structure of this compound. It differs from the well-studied Actinomycin D in the amino acid composition of its two pentapeptide lactone rings. Specifically, in one of the rings, the L-proline and D-valine residues found in Actinomycin D are replaced by L-pipecolic acid and D-isoleucine, respectively.
However, beyond this structural information, there is a significant lack of published research that specifically investigates this compound in the depth required by the user's request. The existing body of literature on actinomycins discusses the general principles of their interaction with DNA, but uses Actinomycin D as the archetypal example.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound while addressing the following specific points from the requested outline:
Structure Activity Relationship Sar Studies of Actinomycin E1 and Synthetic Analogs for Mechanistic Elucidation
Development of Photoreactive and Affinity Probes Based on Actinomycin (B1170597) E1 Structure for Target Identification:The development of such probes is a highly specialized area of research, and no studies have been published that are based specifically on the Actinomycin E1 scaffold.
Therefore, due to the absence of specific research data for this compound corresponding to the detailed sections and subsections requested, this article cannot be generated with the required scientific accuracy and focus.
Biological Activities of Actinomycin E1 in Mechanistic Research Models
Molecular Basis of Antimicrobial Activity of Actinomycin (B1170597) E1
The antimicrobial properties of actinomycins are a direct result of their ability to interfere with fundamental cellular processes in microorganisms. drugbank.com While their toxicity precludes their use as systemic antibiotics in treating infectious diseases, their mechanism remains a key area of research. drugbank.com
The primary antimicrobial action of actinomycins, including by extension Actinomycin E1, is the inhibition of RNA synthesis. researchgate.net This is achieved through a well-characterized mechanism involving the stable binding to bacterial DNA. The planar phenoxazone ring of the actinomycin molecule intercalates, or inserts itself, into the minor groove of the DNA double helix, typically at GpC (guanine-cytosine) rich sequences. patsnap.comnih.gov
This binding has several critical consequences for the bacterial cell:
Inhibition of RNA Polymerase: The presence of the bulky actinomycin molecule on the DNA template acts as a physical barrier to the progression of RNA polymerase. patsnap.com It effectively stalls the enzyme, preventing the elongation of the growing RNA chain. researchgate.netsemanticscholar.org This halts the transcription of genes into messenger RNA (mRNA), which is essential for protein synthesis and all cellular functions. patsnap.combasicmedicalkey.com
Interference with DNA Replication: While the primary target is transcription, the binding of actinomycin to DNA can also interfere with DNA replication. By distorting the DNA structure and stabilizing the DNA duplex, it can hinder the action of DNA polymerase and topoisomerases, enzymes crucial for unwinding and replicating DNA. patsnap.comnih.gov
The immobilization of the transcriptional complex is a key feature of this mechanism, leading to a potent bacteriostatic and, at higher concentrations, bactericidal effect. semanticscholar.org
The efficacy of actinomycins varies between different microbial species. Generally, they exhibit strong inhibitory effects against Gram-positive bacteria and some fungi, with more variable activity against Gram-negative bacteria. drugbank.comnih.gov For instance, Actinomycin D has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The differential susceptibility can be attributed to several factors at the cellular and molecular level:
Cell Wall Permeability: The outer membrane of Gram-negative bacteria provides a formidable barrier that can limit the uptake of actinomycin, reducing its access to the intracellular DNA target. Gram-positive bacteria, lacking this outer membrane, are often more susceptible.
Efflux Pumps: A common mechanism of antimicrobial resistance is the presence of efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. Bacteria that possess or acquire genes for such pumps can maintain intracellular drug concentrations below the threshold required for effective inhibition.
DNA Composition: Although not a primary resistance mechanism, variations in the GC content of bacterial genomes could theoretically influence the number of high-affinity binding sites for actinomycin, potentially modulating its effectiveness.
Research on analogs has demonstrated activity against various multidrug-resistant S. aureus isolates, highlighting the potential of this class of compounds against resistant pathogens. researchgate.net
| Microorganism | Gram Status | General Susceptibility |
|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-positive | Susceptible nih.gov |
| Streptomyces species | Gram-positive | Susceptible |
| Various Fungi | N/A | Susceptible drugbank.com |
| Gram-negative bacteria (general) | Gram-negative | Variable to Resistant drugbank.com |
Cellular Mechanisms of Antineoplastic Activity of this compound in Cancer Cell Lines
The same DNA-binding and transcription-inhibiting properties that confer antimicrobial activity also form the basis of the potent antineoplastic effects of actinomycins. nih.gov By targeting DNA, these compounds are particularly cytotoxic to the rapidly dividing cells characteristic of many cancers. patsnap.com
A key factor in cancer chemotherapy is the ability to selectively target cancer cells while sparing normal, non-dividing cells. DNA-damaging or-binding agents like actinomycins inherently exhibit a degree of selectivity for proliferating cells over quiescent (non-dividing) cells. nih.gov
Proliferating Cells: These cells are actively engaged in the cell cycle, constantly replicating their DNA and transcribing genes necessary for growth and division. This high level of transcriptional and replicative activity makes them exquisitely sensitive to agents that block these processes. patsnap.com Treatment of proliferating cancer cells with actinomycin leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis (programmed cell death). nih.govresearchgate.net
Quiescent Cells: Quiescent cells have exited the cell cycle and have significantly lower rates of transcription and replication. Consequently, they are less susceptible to the immediate cytotoxic effects of transcription inhibitors. nih.gov While high concentrations can still induce cell death, quiescent cells often show greater potential for long-term survival and recovery following treatment compared to their proliferating counterparts. nih.gov This differential sensitivity is a cornerstone of the therapeutic window for many chemotherapeutic agents.
Combination chemotherapy is a standard approach in oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity. nih.gov Actinomycins have been shown to act synergistically with other agents, particularly those that target pathways involved in cell survival and apoptosis.
One significant area of research is the interaction with BH3-mimetic drugs, such as ABT-737. Many cancer cells evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. While ABT-737 inhibits Bcl-2, resistance can be driven by high levels of Mcl-1. nih.gov Because Mcl-1 is a protein with a very short half-life, its levels are highly dependent on continuous transcription. Actinomycin, by inhibiting transcription, causes a rapid decrease in Mcl-1 protein levels. nih.gov This sensitizes the cancer cells to ABT-737, leading to a potent synergistic induction of apoptosis. This effect has been demonstrated in preclinical models of small cell lung cancer. nih.gov
Another study demonstrated that combining Actinomycin D with another DNA intercalator, echinomycin, resulted in a synergistic anti-tumor effect against mismatch repair (MMR)-deficient cancer cells. nih.gov
| Interacting Agent | Agent Class | Mechanism of Synergy | Preclinical Model |
|---|---|---|---|
| ABT-737 | BH3-mimetic (Bcl-2 inhibitor) | Actinomycin decreases the expression of the anti-apoptotic protein Mcl-1, overcoming resistance to ABT-737. nih.gov | Small Cell Lung Cancer nih.gov |
| Echinomycin | DNA Intercalator | Cooperative binding to DNA mismatch sites, enhancing cytotoxicity in mismatch repair-deficient cells. nih.gov | Colorectal Cancer nih.gov |
Immunomodulatory Effects of this compound: Elucidation of Mechanisms in Immune Cell Regulation
Beyond its direct cytotoxic effects, this compound can exert immunomodulatory activities, primarily through immunosuppression. The immune system relies on the rapid proliferation and differentiation of cells like lymphocytes (T cells and B cells) to mount an effective response to antigens. frontiersin.org Because actinomycin inhibits the transcription necessary for this cellular expansion and function, it can suppress the immune response.
Studies using Actinomycin D in animal models have shown that its administration can lead to:
Inhibition of Antibody Formation: By preventing the proliferation of B cells and their differentiation into antibody-producing plasma cells, actinomycin can suppress the primary immune response to antigens. nih.gov
Depression of Lymphoid Organ Weight: A reduction in the weight of the thymus and spleen has been observed, consistent with a decrease in the lymphocyte populations within these organs. nih.gov
Leukopenia: A marked decrease in the number of circulating white blood cells, particularly mononuclear cells, has been reported. nih.gov
This immunosuppressive activity is a direct consequence of the compound's primary mechanism of action. By halting gene expression and cell division, it effectively blunts the cellular processes that underpin both innate and adaptive immunity. nih.gov However, research has indicated that amounts of the antibiotic that significantly suppress the immune response to injected antigens did not cause a decline in the levels of naturally occurring antibodies. nih.gov
Insufficient Specific Data Available for this compound to Generate a Detailed Scientific Article
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data focusing solely on the chemical compound this compound to generate the requested detailed article. The vast majority of research within the actinomycin class of compounds is concentrated on Actinomycin D (also known as Dactinomycin).
The user's request for an article structured with specific subsections under "," including detailed research findings and data tables, cannot be fulfilled with the currently accessible information. Scientific literature predominantly focuses on Actinomycin D when discussing the biological and molecular activities of this class of antibiotics. nih.govresearchgate.netsemanticscholar.orgnih.govnih.govnih.govnih.govmdpi.com
Therefore, an article that strictly adheres to the provided outline and focuses solely on this compound with the required level of scientific detail and supporting data cannot be produced at this time.
It would be possible to generate a comprehensive article on the extensively researched Actinomycin D , covering its well-documented biological activities, mechanisms of action, and applications in molecular research, supported by a wealth of scientific data.
Mechanisms of Cellular Resistance to Actinomycin E1 in Research Systems
Role of Efflux Pumps (e.g., ABC transporters) in Actinomycin (B1170597) E1 Resistance at the Molecular Level
Multidrug resistance (MDR) in both bacterial and eukaryotic cells is frequently mediated by ATP-binding cassette (ABC) transporters, which actively pump a wide range of xenobiotics, including chemotherapeutic agents, out of the cell. These transporters utilize ATP hydrolysis to energize substrate translocation across cellular membranes.
P-glycoprotein (P-gp/ABCB1) is a prominent ABC transporter known to efflux numerous structurally diverse compounds. Research has confirmed Actinomycin D (ActD) as a substrate for ABCB1, as well as for ABCC2 and, to a lesser extent, ABCC1. In vitro studies have demonstrated that Actinomycin D exhibits significantly lower intracellular accumulation and higher resistance in cell lines overexpressing P-gp compared to their parental counterparts. Similarly, altered pharmacokinetics of Actinomycin D were observed in mice lacking ABCB1 transporter genes. While direct studies on Actinomycin E1's interaction with efflux pumps are limited, its structural similarity to Actinomycin D strongly suggests that it may also be a substrate for these transporters, contributing to cellular resistance through enhanced efflux. The molecular basis for this resistance involves the transporter's ability to recognize and bind to the drug, followed by ATP-dependent translocation out of the cell.
Table 1: ABC Transporter Involvement in Actinomycin Resistance (Inferred from Actinomycin D)
| Transporter | Substrate Status for ActD | Resistance Mechanism | Molecular Basis | Supporting Evidence |
| ABCB1 (P-gp) | Confirmed substrate | Drug efflux | ATP-dependent efflux of drug from cell | Higher AUC in knockout mice, reduced intracellular accumulation in P-gp overexpressing cells |
| ABCC2 | Substrate | Drug efflux | ATP-dependent efflux | Confirmed substrate |
| ABCC1 | Weak substrate | Drug efflux | ATP-dependent efflux | Confirmed substrate |
| ABCG2 (BCRP) | Potential substrate | Drug efflux | ATP-dependent efflux | Inhibits uptake of other compounds, associated with stress resistance via autophagy |
Target Site Mutations or Modifications Leading to Reduced this compound Efficacy in Cellular Models
This compound functions by intercalating into the DNA double helix and inhibiting the elongation activity of RNA polymerase. Resistance can therefore arise from alterations that affect these critical interactions.
Target Site Modifications: Mutations in DNA sequences or in the structure of RNA polymerase could reduce this compound's binding affinity or its ability to inhibit transcription. While specific mutations conferring resistance to this compound are not detailed in the provided literature, general mechanisms of drug resistance include target site modifications, such as mutations in bacterial DNA gyrase and topoisomerase IV that affect fluoroquinolone binding. Similarly, mutations in RNA polymerase subunits can confer resistance to antibiotics like rifampicin.
DNA Repair and Resistance: Enhanced cellular DNA repair mechanisms can also contribute to resistance by enabling cells to survive the DNA damage induced by this compound. Overexpression of ARGLU1, for example, has been shown to increase cancer cell resistance to Actinomycin D by promoting DNA damage repair. The activation of DNA damage response (DDR) pathways, such as the ATM pathway, and the subsequent engagement of DNA repair machinery can help cells overcome genotoxic stress and survive.
Table 2: DNA Repair Pathways and Actinomycin Resistance
| Pathway/Factor | Role in Resistance | Molecular Mechanism | Supporting Evidence |
| DNA Damage Response (DDR) | Promotes survival under genotoxic stress | Activation of ATM pathway, recruitment of repair proteins | ARGLU1 overexpression increases resistance to ActD by promoting DNA repair, activation of ATM by E1 protein |
| DNA Repair Enzymes (general) | Repairs ActD-induced damage | Various repair pathways (BER, NER, HR, NHEJ) | Enhanced DNA repair capacity is a key adaptive response in MDR, ATF2 activation enhances DNA repair |
| ARGLU1 | Promotes resistance | Enhances DNA damage repair | Increased cancer cell resistance to ActD |
Adaptive Cellular Responses and Signaling Pathways Implicated in Resistance Development to this compound
Cancer cells can adapt to chemotherapeutic stress through complex cellular and molecular changes, leading to acquired resistance.
Cellular Adaptation: Cellular adaptation is a fundamental process by which cells adjust to environmental changes or stress to ensure survival and maintain homeostasis. In the context of chemotherapy, this can involve upregulating resistance mechanisms such as enhanced DNA repair, activation of compensatory survival pathways, or modulation of gene expression through epigenetic changes.
Signaling Pathways: Various intracellular signaling pathways are implicated in the development of chemoresistance. Pathways like PI3K/Akt, RAS/MAPK/ERK, and JAK/STAT are frequently activated in resistant cells, promoting cell survival, proliferation, and resistance to apoptosis. Furthermore, the reactivation of developmental signaling pathways, such as Wnt/β-catenin, has been shown to upregulate drug efflux pumps like ABCB1, contributing to MDR. JNK signaling, for example, can activate transcription factors like ATF2, which in turn enhances DNA repair, thereby contributing to drug resistance. The transcription factor Nrf2 also plays a role by regulating genes involved in oxidative stress, drug efflux, and drug metabolism, which collectively promote chemoresistance.
Transcription Factors: Transcription factors are key regulators that control the expression of genes involved in resistance. Actinomycin D has been shown to specifically inhibit the interaction between the transcription factor Sp1 and its DNA binding site, suggesting that interference with transcription factor-DNA interactions could be a mechanism relevant to actinomycin action or resistance. Y-box binding protein 1 (YB-1), a transcription factor that binds to the MDR1 promoter, is also implicated in drug resistance, potentially through its interactions with DNA repair pathways.
Table 3: Signaling Pathways and Transcription Factors in Actinomycin Resistance
| Pathway/Factor | Role in Resistance | Molecular Mechanism | Supporting Evidence |
| PI3K/Akt, RAS/MAPK/ERK, JAK/STAT | Promotes cell survival, proliferation, anti-apoptosis | Upregulation of survival signals | Frequently activated in resistant cells |
| Wnt/β-catenin, TGFβ | Upregulation of ABC transporters | Leads to ABCB1 upregulation | Linked to MDR |
| JNK signaling | Activates ATF2 | Enhances DNA repair | Contributes to drug resistance |
| Nrf2 | Regulates stress response genes | Controls oxidative stress, drug efflux pumps, metabolizing enzymes | Contributes to chemoresistance |
| Sp1 (Transcription Factor) | DNA binding to gene promoters | Interaction with DNA binding sites | Actinomycin D specifically inhibits Sp1-DNA interaction |
Compound List:
this compound
Actinomycin D (Dactinomycin)
ARGLU1
ATF2
Sp1
P-glycoprotein (P-gp, ABCB1)
ABCG2 (BCRP)
ABCC1 (MRP1)
ABCC2 (MRP2)
GSTs (Glutathione S-transferases)
Nrf2
JNK
ATM pathway
YBX-1
Actinomycin E1 As a Biochemical Tool and Molecular Probe in Scientific Research
Utility of Actinomycin (B1170597) E1 in Studies of Gene Expression Regulation and RNA Synthesis in Cellular Systems
The primary utility of actinomycins, including Actinomycin E1, in molecular biology is their potent and specific inhibition of transcription. This property allows researchers to dissect the intricate processes of gene expression and RNA synthesis. By binding to DNA, actinomycins physically obstruct the progression of RNA polymerases, thereby halting the elongation of RNA chains. wikipedia.org This mechanism is fundamental to its use as a tool for studying the life cycle of messenger RNA (mRNA).
Researchers frequently employ actinomycins to measure the stability or half-life of specific mRNA transcripts. By treating cells with the compound to shut down all new transcription, scientists can monitor the rate at which existing mRNA molecules are degraded over time. For example, in studies of vascular endothelial growth factor (VEGF) in osteoblastic cells and cyclin E1 in hepatocellular carcinoma, Actinomycin D was used to halt transcription, allowing for the subsequent measurement of mRNA decay rates. mdpi.com Similarly, it has been used to demonstrate that certain signaling pathways, like that of Tumor Necrosis Factor-alpha (TNF-alpha) in osteoblasts, increase gene expression by boosting transcription rates rather than by stabilizing the mRNA transcript.
The inhibitory effect of actinomycins is not uniform across all forms of RNA synthesis. Transcription by RNA polymerase I, responsible for producing ribosomal RNA (rRNA), is particularly sensitive to inhibition. At low concentrations, actinomycins can selectively inhibit rRNA synthesis while having a lesser effect on mRNA synthesis, which is carried out by RNA polymerase II. nih.gov This differential sensitivity allows researchers to probe the specific consequences of disrupting ribosome biogenesis. Studies have shown that even at nanomolar concentrations, Actinomycin D effectively reduces the levels of 45S pre-rRNA and mature 18S rRNA. nih.gov
| Cell Type/System | Research Focus | Findings with Actinomycin Treatment |
| Hepatocellular Carcinoma Cells | Cyclin E1 Regulation | Used to determine that NF90 protein stabilizes cyclin E1 mRNA, increasing its half-life. mdpi.com |
| MC3T3-E1 Osteoblast-like Cells | VEGF Gene Regulation | Pre-treatment with Actinomycin D blocked hypoxia-induced increases in VEGF mRNA, showing regulation is transcriptional. |
| HeLa Cells | General RNA Synthesis | At concentrations of 1-10 µg/ml, Actinomycin D inhibits over 85% of cellular RNA synthesis, leading to acute cell death. |
| Escherichia coli | Plasmid DNA Replication | Cellular RNA synthesis was found to be at least 100 times more sensitive to Actinomycin D than the replication of the Co1 E1 plasmid. umich.edu |
Application of this compound in Investigating DNA Repair Mechanisms and Chromatin Dynamics
The interaction of actinomycins with DNA extends beyond transcription inhibition, making them useful probes for studying DNA repair and the dynamic nature of chromatin. The intercalation of the actinomycin molecule into the DNA double helix can cause structural distortions, including the induction of single-strand breaks. mdpi.com This DNA-damaging capability makes it a tool for activating and studying the cellular DNA damage response (DDR). Research has shown that the papillomavirus E1 protein, a helicase involved in viral replication, can induce a DDR, and tools like actinomycins are fundamental in studying the interplay between such viral factors and host cell repair machinery. nih.govnih.gov
This compound's influence on chromatin structure provides a window into the organization and regulation of the genome. When actinomycins bind to DNA, they can alter the local and global structure of chromatin. Studies using Actinomycin D have demonstrated a profound impact on nucleolar organization, a key site of ribosome biogenesis and rRNA gene transcription. researchgate.net Upon inhibition of rRNA synthesis by Actinomycin D, a dramatic reorganization occurs: fibrillar centers (sites of rRNA gene clustering) and intranucleolar condensed chromatin coalesce and migrate toward the dense chromatin at the nucleolar periphery. researchgate.net This process can be visualized using advanced imaging techniques, providing insight into the structural plasticity of the nucleolus and its relationship with transcriptional activity.
Furthermore, transcription inhibition itself has been shown to alter chromatin dynamics. In studies of euchromatin (the less condensed, gene-rich regions of chromatin), treatment with Actinomycin D resulted in decreased mobility of specific chromatin regions, highlighting the link between active transcription and the physical movement of DNA within the nucleus.
| Area of Investigation | Effect of Actinomycin Treatment | Research Insight |
| DNA Damage Response | Induces single-strand breaks in DNA. | Allows for the study of cellular pathways that recognize and repair DNA lesions. mdpi.com |
| Can activate the ATM-dependent DNA damage pathway. | Used to investigate the response to genotoxic stress and the role of specific proteins in repair. nih.gov | |
| Chromatin Dynamics | Causes reorganization and condensation of nucleolar chromatin. | Reveals the structural link between transcriptional activity and the spatial organization of the nucleolus. researchgate.net |
| Decreases the mobility of transcriptionally active chromatin regions. | Demonstrates that the process of transcription contributes to the dynamic movement of chromatin. |
Use of this compound as a Selective Inhibitor for Dissecting Specific Biological Pathways and Molecular Processes
The ability of this compound to potently inhibit transcription allows it to be used as a selective tool to determine whether a specific biological process requires the synthesis of new mRNA and, consequently, new proteins. If a cellular response is blocked by the application of an actinomycin, it strongly suggests that the response is dependent on gene expression. Conversely, if the process proceeds normally in the presence of the inhibitor, it indicates that the necessary protein machinery is already present in the cell and the pathway does not depend on new transcription.
This principle has been widely applied across various fields of biology. For instance, in immunology, researchers used Actinomycin D to demonstrate that the stability of CD154 mRNA in T cells is actively regulated during an immune response. In endocrinology, the stimulatory effect of the hormone prolactin on pyruvate (B1213749) dehydrogenase E1 alpha was shown to be dependent on new protein synthesis because the effect was blocked by actinomycin treatment. nih.gov This approach effectively dissects immediate cellular responses from those that require longer-term changes in gene expression.
Actinomycins can also serve as selective inhibitors of specific enzymatic pathways beyond transcription. In a notable example, Actinomycin D was identified as a specific inhibitor of an alternative peptidoglycan biosynthetic pathway in the bacterium Xanthomonas oryzae, a pathogen that affects rice. The study found that Actinomycin D specifically inhibited the MurD2 enzyme reaction in this pathway, suggesting its potential as a lead compound for developing new agrochemicals. This demonstrates that while the primary target of actinomycins is DNA transcription, they can exhibit selective inhibitory activity against other crucial molecular processes.
Development of Analytical Methods Utilizing this compound for Biomolecular Detection and Characterization
The unique chemical properties of the actinomycin family, including this compound, have been leveraged in the development of various analytical methods for biomolecular detection and characterization. The prominent phenoxazinone chromophore gives these compounds a distinct color and characteristic absorbance spectra, with a peak around 443 nm, which allows for their straightforward detection and quantification using spectrophotometry. vulcanchem.com
This inherent spectral property is the basis for more sophisticated detection methods. Fluorescent derivatives have been developed to serve as powerful molecular probes in cellular analysis. A prime example is 7-aminoactinomycin D (7-AAD), a fluorescent derivative of Actinomycin D. wikipedia.org Because actinomycins bind preferentially to GC-rich regions of DNA, 7-AAD is widely used as a DNA stain in fluorescence microscopy and flow cytometry. wikipedia.org Its ability to enter cells with compromised membrane integrity makes it an excellent marker for distinguishing between live, apoptotic, and dead cells. wikipedia.org
Furthermore, the DNA-binding specificity of actinomycins is itself a subject of analytical investigation. Advanced combinatorial methods, such as Restriction Endonuclease Protection, Selection, and Amplification (REPSA), have been used to identify the preferred DNA binding sites of Actinomycin D. Such studies have confirmed a high affinity for sequences containing a central GpC step, providing a detailed molecular footprint and enhancing the understanding of how these compounds recognize their DNA targets. These analytical techniques are crucial for refining the use of actinomycins as specific molecular probes and for the potential design of new derivatives with tailored binding properties.
Advanced Methodologies and Future Directions in Actinomycin E1 Research
Application of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) to Elucidate Actinomycin (B1170597) E1 Effects at a Systems Level
Omics technologies are pivotal in understanding the system-wide cellular responses to Actinomycin E1. By simultaneously measuring entire sets of molecules like RNA, proteins, and metabolites, researchers can construct a comprehensive picture of the drug's impact.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how this compound alters gene expression. While specific transcriptomic studies on this compound are not abundant, research on the closely related Actinomycin D demonstrates the power of this approach. For instance, transcriptomic analyses of cells treated with Actinomycin D have identified changes in the expression of genes involved in critical pathways, including those regulated by the tumor suppressor p53. mdpi.com In one study, treating A549 lung cancer cells with Actinomycin D (in combination with Nutlin-3a) led to the strong upregulation of the mRNA for APOE, a protein involved in lipoprotein particles. mdpi.com Such studies provide a blueprint for how transcriptomics can uncover the genetic and signaling pathways, like immune response and cell death, that are perturbed by this compound.
Proteomics: Proteomics identifies and quantifies the entire protein complement of a cell, offering insights into how this compound affects cellular machinery. Studies on Actinomycin D have shown significant alterations in protein expression profiles. In B104-1-1 cells, proteomic analysis revealed that Actinomycin D treatment led to the upregulation of MEKK3, a protein linked to G1 cell cycle arrest, and the downregulation of Hsp70, which is also involved in cell cycle regulation. nih.gov In another example, treating Methicillin-resistant Staphylococcus aureus (MRSA) with Actinomycin D resulted in changes to 261 proteins, affecting pathways like purine (B94841) metabolism. mdpi.com These findings highlight how proteomics can pinpoint the specific proteins and pathways that mediate the cellular response to actinomycins, including this compound.
Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells and tissues. It can reveal the metabolic consequences of this compound treatment. For example, a combined proteomics and metabolomics study on Actinomycin D-treated MRSA identified 144 differential metabolites, indicating disturbances in pathways such as purine metabolism and glycine, serine, and threonine metabolism. mdpi.comnih.gov Another study on S. aureus showed that Actinomycin D treatment decreased levels of glutamate, a key component in cell wall biosynthesis. nih.gov These studies suggest that metabolomics can uncover the metabolic reprogramming and vulnerabilities induced by this compound in both cancer cells and microbial systems. frontiersin.org
Table 1: Application of Omics Technologies in Actinomycin Research
| Omics Technology | Research Focus | Key Findings from Actinomycin D Studies |
|---|---|---|
| Transcriptomics | Global gene expression changes | Upregulation of p53 target genes and immune-related genes. mdpi.com |
| Proteomics | Alterations in protein abundance and pathways | Changes in cell cycle regulators (MEKK3, Hsp70) nih.gov and metabolic enzymes in bacteria. mdpi.com |
| Metabolomics | Perturbations in cellular metabolism | Disruption of purine and amino acid metabolism in bacteria. mdpi.comnih.gov |
High-Resolution Structural Biology of this compound-Biomolecule Complexes
Determining the three-dimensional structure of this compound bound to its biological targets is fundamental to understanding its mechanism of action.
X-ray Crystallography and Nuclear Magnetic Resonance (NMR): These techniques have been crucial in defining how actinomycins interact with DNA. This compound shares the characteristic phenoxazinone chromophore with other actinomycins like Actinomycin D, a structural feature essential for its biological activity. vulcanchem.com High-resolution studies on Actinomycin D have shown that this planar chromophore intercalates into DNA, primarily at GC-rich sequences, while its two cyclic pentapeptide chains fit snugly into the DNA minor groove. nih.gov This mode of binding physically blocks the progression of RNA polymerase, thus inhibiting transcription. nih.gov
Cryo-Electron Microscopy (Cryo-EM): As a powerful tool for visualizing large molecular assemblies, cryo-EM holds great promise for this compound research. This technology could be used to capture high-resolution snapshots of this compound in complex with the entire transcription machinery, including RNA polymerase and associated factors, at a DNA promoter. This would provide a more dynamic and context-rich view of transcriptional inhibition compared to structures of the drug-DNA complex alone.
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions with Biological Targets
Computational approaches complement experimental methods by providing dynamic and energetic insights into molecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to predict its binding affinity to different DNA sequences, analyze the stability of the drug-DNA complex, and understand the conformational changes that occur upon binding. Molecular docking studies on Actinomycin D have predicted its binding to key bacterial proteins, such as AcnA and Icd, through hydrogen bonds with multiple amino acid residues. mdpi.com These types of simulations can help rationalize the sequence-specific binding of this compound and guide the design of new analogs with improved targeting.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the high accuracy of quantum mechanics for the drug and its immediate binding site with the efficiency of molecular mechanics for the larger biological system. QM/MM can provide a highly detailed understanding of the electronic interactions, such as charge transfer and hydrogen bonding, that govern the binding of this compound to DNA.
Table 2: Advanced Methodologies for Studying this compound Interactions
| Methodology | Focus | Potential Insights for this compound |
|---|---|---|
| X-ray Crystallography/NMR | Atomic-level structure of drug-target complexes | Precise geometry of DNA intercalation and minor groove binding. |
| Cryo-Electron Microscopy | Structure of large macromolecular assemblies | Visualization of how this compound stalls the transcription initiation complex. |
| Molecular Dynamics (MD) | Dynamic behavior and binding energetics | Prediction of binding affinity, stability, and conformational changes. |
| QM/MM Simulations | High-accuracy electronic interactions | Detailed understanding of the chemical forces driving the binding event. |
Emerging Research Avenues and Unexplored Biological Roles for this compound in Fundamental Biology
While historically studied for its role as a transcription inhibitor in cancer, new research frontiers are emerging for this compound.
Targeting RNA Structures: There is a growing appreciation for small molecules that can target RNA structures. The unique chemical architecture of this compound, with its planar chromophore and peptide lactones, makes it a candidate for binding to specific RNA motifs, such as G-quadruplexes, which can regulate translation and other RNA-mediated processes.
Modulation of Chromatin and Epigenetics: By intercalating into DNA, this compound could do more than just block RNA polymerase. It may also alter local chromatin structure, affecting how DNA is packaged and influencing the activity of epigenetic modifying enzymes. Investigating these potential epigenetic effects is a key area for future research. cd-genomics.com
Role in Microbial Ecology: As a natural product from Streptomyces bacteria, this compound likely plays a role in the competitive interactions between microbes in the soil. researchgate.net Exploring its activity against a broader range of bacteria and fungi could uncover new antimicrobial applications and provide insights into the chemical ecology of its producing organism. nih.gov
Exploration of Novel Cell Death Pathways: The cytotoxic effects of actinomycins are primarily attributed to the induction of apoptosis. However, cancer cells can develop resistance to apoptosis. Future studies could investigate whether this compound can trigger alternative cell death programs, such as necroptosis or ferroptosis, which could be exploited to overcome drug resistance in cancer. biorxiv.orgnih.gov
Q & A
Q. Methodological Solutions :
- 3D Model Optimization : Use collagen-embedded tumor spheroids and measure E1 penetration via confocal microscopy with fluorescently tagged analogs .
- Pharmacokinetic Profiling : Pair cytotoxicity assays with LC-MS/MS to quantify intracellular E1 levels, adjusting for efflux activity .
- Statistical Analysis : Apply hierarchical linear modeling to account for inter-study variability in meta-analyses .
Advanced: What strategies validate this compound’s selectivity for cancer cells in co-culture systems?
To assess selectivity:
Co-culture Design : Mix cancer cells (e.g., HeLa) with non-malignant fibroblasts in a 1:1 ratio.
Dose Titration : Treat with 1–100 nM E1 for 48 hours.
Endpoint Analysis : Use flow cytometry with apoptosis markers (Annexin V/PI) and cell-type-specific dyes (e.g., CellTrace™) .
Data Interpretation : Calculate selectivity indices (SI = IC50_normal / IC50_cancer). SI >3 suggests therapeutic potential. Validate findings with in vivo zebrafish xenografts to model tumor-microenvironment interactions .
Advanced: How should researchers address this compound’s potential off-target effects in transcriptomic studies?
Actinomycins broadly inhibit transcription, but E1 may exhibit unique off-target profiles:
- Genome-Wide Analysis : Perform RNA-seq on E1-treated vs. untreated cells, focusing on differential splicing events and non-coding RNA modulation .
- CRISPR Interference : Knock down suspected off-target pathways (e.g., NF-κB) to isolate E1-specific effects .
- Dose-Dependent Validation : Use low-dose E1 (sub-IC50) to distinguish primary targets from secondary stress responses .
Basic: What ethical considerations apply to in vivo studies of this compound?
- Animal Welfare : Follow ARRIVE 2.0 guidelines for tumor xenograft studies, including humane endpoints (e.g., tumor volume ≤1.5 cm³).
- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
- Replication : Share protocols via repositories like Zenodo to enhance reproducibility .
Advanced: How can computational modeling predict this compound’s binding affinity for novel DNA targets?
- Molecular Dynamics (MD) Simulations : Model E1’s interaction with G-quadruplex DNA using AMBER or GROMACS . Compare binding free energies (ΔG) with Actinomycin D .
- Machine Learning : Train a random forest model on existing actinomycin-DNA affinity data to predict E1’s behavior .
- Validation : Cross-check predictions with electrophoretic mobility shift assays (EMSAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
